An In-depth Technical Guide to 3-Bromo-5-(1-methylethoxy)-benzonitrile
An In-depth Technical Guide to 3-Bromo-5-(1-methylethoxy)-benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 3-Bromo-5-(1-methylethoxy)-benzonitrile, a substituted benzonitrile with significant potential as a building block in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs to offer predictive insights and a solid foundation for further research.
Molecular and Physicochemical Profile
3-Bromo-5-(1-methylethoxy)-benzonitrile, with the CAS number 1119779-02-0, possesses a molecular formula of C₁₀H₁₀BrNO and a molecular weight of 240.10 g/mol .[1] Its structure features a benzene ring substituted with a bromo group, a nitrile group, and an isopropoxy group, bestowing upon it a unique combination of lipophilicity and chemical reactivity.
Structural Information
| Identifier | Value |
| IUPAC Name | 3-Bromo-5-(1-methylethoxy)benzonitrile |
| CAS Number | 1119779-02-0 |
| Molecular Formula | C₁₀H₁₀BrNO |
| Molecular Weight | 240.10 g/mol [1] |
| SMILES | CC(C)OC1=CC(Br)=CC(C#N)=C1 |
Predicted and Comparative Physical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 3-Bromobenzonitrile | C₇H₄BrN | 182.02[2] | 36-38[3] | 260-262[3] |
| 3-Bromo-5-methoxybenzonitrile | C₈H₆BrNO | 212.04[4] | Not Available | 253.5±25.0 (Predicted)[5] |
| 3-Bromo-5-fluorobenzonitrile | C₇H₃BrFN | 200.01[6] | Not Available | Not Available |
| 3-Bromo-5-hydroxybenzonitrile | C₇H₄BrNO | 198.02[7] | Not Available | Not Available |
| 3-Bromo-4-isopropoxy-5-methoxybenzonitrile | C₁₁H₁₂BrNO₂ | 270.12[8] | Not Available | Not Available |
Based on these comparisons, 3-Bromo-5-(1-methylethoxy)-benzonitrile is expected to be a solid at room temperature with a relatively high boiling point. Its solubility is predicted to be low in water and higher in common organic solvents such as dichloromethane, ethyl acetate, and methanol.
Synthesis and Purification
While a specific, validated protocol for the synthesis of 3-Bromo-5-(1-methylethoxy)-benzonitrile is not published, a plausible synthetic route can be designed based on established organic chemistry principles and procedures reported for analogous compounds. A common strategy involves the etherification of a phenolic precursor followed by functional group manipulations to introduce the nitrile moiety.
Proposed Synthetic Workflow
A logical synthetic pathway would start from 3-bromo-5-hydroxybenzonitrile. The hydroxyl group can be alkylated with 2-bromopropane in the presence of a suitable base to yield the target compound.
Caption: Proposed synthetic route to 3-Bromo-5-(1-methylethoxy)-benzonitrile.
General Experimental Protocol
Disclaimer: This is a generalized protocol and requires optimization for safety and yield.
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Reaction Setup: To a solution of 3-bromo-5-hydroxybenzonitrile (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5-2.0 eq).
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Alkylation: Add 2-bromopropane (1.2-1.5 eq) to the reaction mixture.
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Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
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Workup: Upon completion, filter the reaction mixture to remove the inorganic base. Evaporate the solvent under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-Bromo-5-(1-methylethoxy)-benzonitrile.
Characterization and Quality Control
The identity and purity of synthesized 3-Bromo-5-(1-methylethoxy)-benzonitrile would be confirmed using standard analytical techniques.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR is expected to show signals corresponding to the aromatic protons, the methine proton of the isopropoxy group, and the methyl protons of the isopropoxy group. The aromatic protons should appear as distinct multiplets in the aromatic region.
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¹³C NMR will show characteristic peaks for the carbon atoms of the benzene ring, the nitrile carbon, and the carbons of the isopropoxy group.
-
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the nitrile (C≡N) stretching vibration is expected around 2220-2240 cm⁻¹. Other significant peaks would correspond to C-H, C-O, and C-Br bonds.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and/or a protonated molecular peak ([M+H]⁺) corresponding to the molecular weight of the compound (240.10 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a key diagnostic feature.
Chromatographic Analysis
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High-Performance Liquid Chromatography (HPLC): Purity assessment can be performed using reversed-phase HPLC with a suitable column (e.g., C18) and a mobile phase consisting of a mixture of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid.
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Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS can provide information on both purity and molecular weight.
Caption: Analytical workflow for the characterization of 3-Bromo-5-(1-methylethoxy)-benzonitrile.
Applications in Research and Development
Substituted benzonitriles are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[8][9] The nitrile group can serve as a precursor to other functional groups or act as a key pharmacophore. The bromo substituent provides a handle for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of diverse molecular fragments.
The unique substitution pattern of 3-Bromo-5-(1-methylethoxy)-benzonitrile makes it an attractive starting material for the synthesis of novel compounds targeting a range of therapeutic areas, including oncology, inflammation, and infectious diseases.[10][11][12]
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 3-Bromo-5-(1-methylethoxy)-benzonitrile is not widely available, the safety precautions for structurally related brominated benzonitriles should be followed. These compounds are generally considered harmful if swallowed, in contact with skin, or if inhaled.[13] They can cause skin and eye irritation.
Recommended Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
Conclusion
3-Bromo-5-(1-methylethoxy)-benzonitrile is a promising chemical intermediate with significant potential in drug discovery and development. Although direct experimental data on its physical properties are scarce, this guide provides a comprehensive overview based on the analysis of related compounds. The proposed synthetic and characterization workflows offer a practical starting point for researchers interested in utilizing this molecule in their synthetic endeavors. As with any chemical, appropriate safety precautions should be taken during handling and use.
References
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Phillips, R. S., Busby, S., Edenfield, L., & Wickware, K. (2013). Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine. Amino acids, 44(2), 529–532. [Link]
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ResearchGate. (n.d.). Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromobenzonitrile. Retrieved from [Link]
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